N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
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Overview
Description
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a complex organic compound that features a unique structure combining an imidazo[2,1-b]thiazole ring, a phenyl group, and a 1H-1,2,4-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[2,1-b]thiazole Ring: This step often involves the cyclization of a thioamide with an α-haloketone under basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated imidazo[2,1-b]thiazole in the presence of a palladium catalyst.
Introduction of the 1H-1,2,4-Triazole Moiety: This can be achieved through a nucleophilic substitution reaction where a triazole derivative reacts with an appropriate electrophile.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for cost-effectiveness and yield. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using more efficient and recyclable catalysts to reduce costs.
Green Chemistry Approaches: Minimizing the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which might reduce certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions on the phenyl ring or the triazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with specific biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It might serve as a lead compound for developing new drugs targeting various diseases, including infections and cancers.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo[2,1-b]thiazole and triazole moieties may bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)ethanamide
- N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)propionamide
Uniqueness
Compared to similar compounds, N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide may exhibit unique properties due to the specific positioning and interaction of its functional groups. These unique interactions can result in different biological activities or chemical reactivities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-(1,2,4-triazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6OS/c22-14(8-21-10-16-9-17-21)18-12-4-2-1-3-11(12)13-7-20-5-6-23-15(20)19-13/h1-7,9-10H,8H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYOEFYYOQRZMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)CN4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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